1-methyl-3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-methyl-3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2(1H)-one” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s part of a series of derivatives that have shown potent activities against FGFR1, 2, and 3 . These derivatives are being studied for their potential in cancer therapy .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including cyclization, chlorination, substitution with morpholine, and coupling with a bromopyridin-2-amine through a Suzuki reaction . The exact synthesis process for this specific compound isn’t available in the retrieved papers.Scientific Research Applications
Synthesis and Structural Analysis Research on related compounds often focuses on the synthesis of new pyridine and fused pyridine derivatives, exploring their chemical reactivity and potential applications. For example, Al-Issa (2012) synthesized a series of pyridine derivatives, exploring their potential for further chemical modifications and applications in various fields (Al-Issa, 2012). This demonstrates the continuous interest in developing new compounds for diverse applications, including medicinal chemistry and materials science.
Reactivity and Chemical Behavior Investigations into the reactivity of secondary amines with maleic anhydride, as studied by Kour et al. (2017), reveal insights into how similar compounds might react under different conditions (Kour, Gupta, & Bansal, 2017). Understanding these reactions is crucial for synthesizing new compounds with specific properties.
Potential Applications in Coordination Chemistry Research on ligand-mediated coordination chemistry, as presented by Majumder et al. (2016), explores the role of similar compounds in forming complex structures with metals. These studies have implications for the development of new materials and catalytic processes (Majumder et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitReceptor-Interacting Protein Kinase 1 (RIPK1) , which plays a crucial role in necroptosis, a form of programmed cell death.
Mode of Action
It’s suggested that similar compounds can effectively bind to the allosteric pocket of ripk1 and serve as a type iii inhibitor . This binding inhibits the kinase activity of RIPK1, thereby preventing necroptosis.
Pharmacokinetics
For instance, compound 26, a similar necroptosis inhibitor, has been reported to have good oral exposure .
Result of Action
The inhibition of RIPK1 by this compound could potentially prevent necroptosis, thereby preventing cell death. This could have implications in the treatment of diseases where necroptosis plays a role, such as certain inflammatory diseases, neurodegenerative diseases, and cancers .
Future Directions
Properties
IUPAC Name |
1-methyl-3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-20-4-2-3-13(15(20)23)16(24)22-10-12-9-18-17(19-14(12)11-22)21-5-7-25-8-6-21/h2-4,9H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHDIZPXODSFLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.